molecular formula C22H24N2O3 B2776331 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one CAS No. 902313-60-4

4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one

Cat. No.: B2776331
CAS No.: 902313-60-4
M. Wt: 364.445
InChI Key: CDQNYXJILKJGGC-UHFFFAOYSA-N
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Description

4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group and a chromen-2-one core. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as a modulator of biological pathways, particularly those involving neurotransmitter receptors.

    Medicine: Research has indicated potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The compound has been found to have affinity with alpha1-adrenergic receptors . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .

Future Directions

The compound and its analogues have shown potential as alpha1-adrenergic receptor antagonists . Future research could focus on further exploring its therapeutic potential and improving its pharmacokinetic profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine to form 4-(2-methoxyphenyl)piperazine.

    Coupling with Chromen-2-one: The piperazine derivative is then coupled with 7-methyl-2H-chromen-2-one through a nucleophilic substitution reaction, often using a suitable base and solvent to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the chromen-2-one core or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is unique due to its combination of a piperazine ring with a chromen-2-one core, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to similar compounds.

Properties

IUPAC Name

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-16-7-8-18-17(14-22(25)27-21(18)13-16)15-23-9-11-24(12-10-23)19-5-3-4-6-20(19)26-2/h3-8,13-14H,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQNYXJILKJGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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